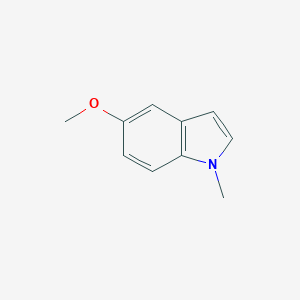

5-メトキシ-1-メチル-1H-インドール

概要

説明

5-Methoxy-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs.

科学的研究の応用

5-Methoxy-1-methyl-1H-indole has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

5-Methoxy-1-methyl-1H-indole, also known as 5-methoxy-1-methylindole, is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-methoxy-1-methyl-1H-indole may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methoxy-1-methyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 5-methoxy-1-methyl-1H-indole may also be involved in tryptophan metabolism or related biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can impact their bioavailability .

Result of Action

Indole derivatives have been reported to exhibit various biological activities , suggesting that 5-methoxy-1-methyl-1H-indole may also have diverse effects at the molecular and cellular level.

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

生化学分析

Biochemical Properties

5-Methoxy-1-methyl-1H-indole interacts with multiple receptors, making it a valuable compound for developing new useful derivatives . It is involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

5-Methoxy-1-methyl-1H-indole has shown to have a significant impact on cell biology . It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body . It has also been shown to inhibit the chlorinating activity of myeloperoxidase (MPO) .

Molecular Mechanism

The molecular mechanism of 5-methoxy-1-methyl-1H-indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Dosage Effects in Animal Models

The effects of 5-methoxy-1-methyl-1H-indole vary with different dosages in animal models

Metabolic Pathways

5-Methoxy-1-methyl-1H-indole is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-methoxy-1-methyl-1H-indole involves the reaction of 5-methoxyindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 5-methoxy-1-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

5-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the indole ring or the methoxy group.

Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products Formed

Oxidation: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: 5-Methoxy-1-methyl-1H-indoline.

Substitution: 5-Bromo-1-methyl-1H-indole.

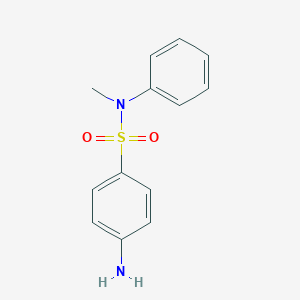

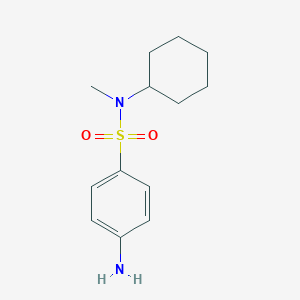

類似化合物との比較

Similar Compounds

5-Methoxyindole: Lacks the methyl group, leading to different chemical and biological properties.

1-Methylindole: Lacks the methoxy group, affecting its reactivity and applications.

5-Methoxy-2-methylindole:

Uniqueness

5-Methoxy-1-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups on the indole ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

特性

IUPAC Name |

5-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNPKVBTBJUMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356123 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-13-3 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

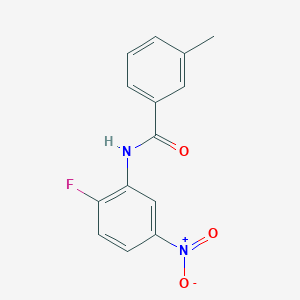

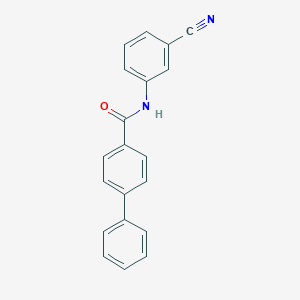

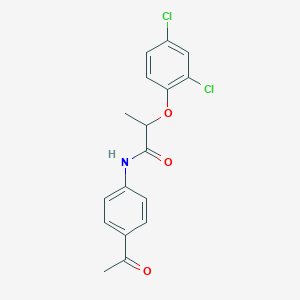

Synthesis routes and methods I

Procedure details

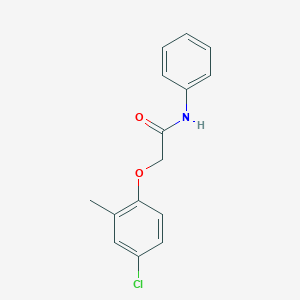

Synthesis routes and methods II

Procedure details

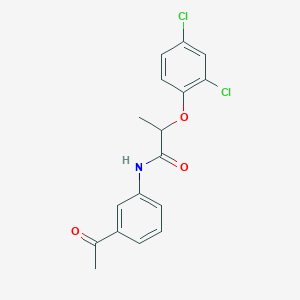

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be gained from studying derivatives of 5-methoxy-1-methylindole?

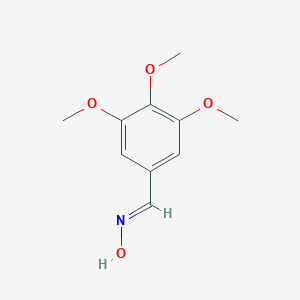

A: Research on derivatives like (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime provides valuable information about the conformational preferences of the molecule. This specific derivative exhibits trans geometry about the oxime group and has four independent molecules within its crystal structure. Interestingly, the orientation of the 5-methoxy group differs in one out of these four molecules []. This highlights the potential for conformational flexibility within this chemical scaffold.

Q2: Has 5-methoxy-1-methylindole been used as a building block for synthesizing molecules with potential biological activity?

A: Yes, researchers have utilized 5-methoxy-1-methylindole as a starting point to synthesize analogues of the natural product BE 10988, a known inhibitor of topoisomerase II []. This involved introducing various substituents at the 3-position of the indole ring and subsequently forming a thiazole ring. These synthesized compounds were then evaluated for their toxicity in different cell lines and their ability to inhibit topoisomerase II activity []. This demonstrates the utility of 5-methoxy-1-methylindole as a scaffold for developing potentially bioactive molecules.

Q3: Are there examples of 5-methoxy-1-methylindole derivatives being investigated for their antioxidant properties?

A: Indeed, the derivative KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed as a potential antioxidant and investigated for its potential in treating Parkinson's disease. While KAD22 did not show affinity for the dopamine D2 receptor, it displayed significant antioxidant activity []. This finding suggests that 5-methoxy-1-methylindole derivatives, especially those with appropriately positioned substituents, can possess antioxidant properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)